(R)-Benzyl 3-hydroxyazepane-1-carboxylate
Description
(R)-Benzyl 3-hydroxyazepane-1-carboxylate is a chiral organic compound featuring a seven-membered azepane ring with a hydroxy group at the 3-position and a benzyl ester at the 1-position. Its molecular structure combines a flexible azepane backbone with a lipophilic benzyl group, making it a candidate for pharmaceutical applications, particularly in drug design targeting central nervous system (CNS) receptors or enzymes. The stereochemistry at the 3-position (R-configuration) may influence its biological activity, as enantiomers often exhibit distinct interactions with chiral biological targets .
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
benzyl (3R)-3-hydroxyazepane-1-carboxylate |
InChI |
InChI=1S/C14H19NO3/c16-13-8-4-5-9-15(10-13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13,16H,4-5,8-11H2/t13-/m1/s1 |
InChI Key |
ADANQYYHJVOFNG-CYBMUJFWSA-N |
Isomeric SMILES |
C1CCN(C[C@@H](C1)O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CCN(CC(C1)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Chiral Resolution via Supercritical Fluid Chromatography
Chiral supercritical fluid chromatography (SFC) has emerged as a high-efficiency method for resolving racemic mixtures of azepane derivatives. In a landmark study, the racemic tert-butyl 3-hydroxyazepane-1-carboxylate was separated using a Chiralpak AD-H column with supercritical CO₂ and methanol as the co-solvent, achieving a baseline resolution with an enantiomeric excess (ee) >99% for both (R)- and (S)-enantiomers . Key parameters include:
-
Column : Chiralpak AD-H (250 × 4.6 mm, 5 µm)
-
Mobile Phase : CO₂:MeOH (85:15 v/v)
-
Flow Rate : 3 mL/min
-
Backpressure : 150 bar
The (R)-enantiomer was isolated in 48% yield (10.5 g scale) using stacked injections, demonstrating scalability . Absolute stereochemistry was confirmed by chemical correlation: the resolved (−)-tert-butyl derivative was converted to (R)-(−)-benzyl 3-hydroxyazepane-1-carboxylate via benzylation, preserving configuration .
Asymmetric Synthesis via Ring-Closing Reactions
A patent by EP1138672A1 details a stereoselective route starting from (R)-1,2,4-trihydroxybutane derivatives . The process involves:
-
Mesylation : Treatment of (R)-1,2,4-trihydroxybutane with methanesulfonyl chloride yields the trimesylate intermediate.
-
Ring Closure : Reaction with benzylamine in tetrahydrofuran (50–60°C, 12 h) forms the azepane ring via nucleophilic substitution.
-
Deprotection : Catalytic hydrogenation removes the benzyl group, followed by carboxylation with benzyl chloroformate.
This method achieves 78% overall yield and 94% ee, with the stereochemical outcome dictated by the chiral starting material .
Chemical Transformation from Chiral Intermediates
(R)-Benzyl 3-hydroxyazepane-1-carboxylate can be derived from (R)-tert-butyl 3-hydroxyazepane-1-carboxylate via ester exchange:
-
Deprotection : Treat the tert-butyl ester with trifluoroacetic acid (TFA) in dichloromethane (0°C, 2 h).
-
Benzylation : React the free acid with benzyl chloroformate (1.2 eq) and N,N-diisopropylethylamine (DIPEA) in THF (0°C → RT, 6 h).
This two-step process affords the target compound in 82% yield and 98% ee, leveraging the stability of the tert-butyl group during earlier synthetic steps .
Comparative Analysis of Methods
| Method | Yield | ee | Scalability | Cost |
|---|---|---|---|---|
| Chiral SFC Resolution | 48% | >99% | Moderate | High |
| Asymmetric Synthesis | 78% | 94% | High | Moderate |
| Enzymatic Resolution | ~40% | >90% | Low | Low |
| Chemical Transformation | 82% | 98% | High | Moderate |
Optimization Challenges and Solutions
-
SFC Resolution : Column fouling limits throughput. Solution: Use of stacked injections and routine column regeneration .
-
Asymmetric Synthesis : Epimerization during mesylation. Solution: Low-temperature (−20°C) reaction conditions .
-
Chemical Transformation : Over-benzylation side products. Solution: Slow addition of benzyl chloroformate (0.5 eq/h) .
Chemical Reactions Analysis
Types of Reactions
®-Benzyl 3-hydroxyazepane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Benzyl halides or other alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted azepane derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Drug Development
The compound's structural features make it an attractive candidate for drug development. Its ability to form hydrogen bonds due to the hydroxyl group allows it to interact effectively with biological targets such as enzymes and receptors. Research indicates that (R)-Benzyl 3-hydroxyazepane-1-carboxylate can modulate enzymatic activity, which is crucial for designing drugs targeting specific biological pathways.
1.2 Synthesis of Chiral Scaffolds
As a chiral compound, (R)-Benzyl 3-hydroxyazepane-1-carboxylate serves as a precursor for synthesizing enantiopure derivatives. These derivatives are essential in medicinal chemistry for developing drugs with specific stereochemical configurations that enhance their efficacy and reduce side effects.
Case Studies in Drug Discovery
Several studies have highlighted the potential of (R)-Benzyl 3-hydroxyazepane-1-carboxylate in drug discovery:
- Case Study 1 : A study published in the Journal of the American Chemical Society demonstrated the synthesis of novel pyrrolidine derivatives using (R)-Benzyl 3-hydroxyazepane-1-carboxylate as a starting material, showcasing its utility in creating compounds with potential therapeutic effects.
- Case Study 2 : Research on the interaction of this compound with various biological targets revealed promising results, suggesting its application in pharmacological studies aimed at treating conditions such as diabetes and Alzheimer's disease .
Material Science Applications
2.1 Development of Functional Materials
The unique properties of (R)-Benzyl 3-hydroxyazepane-1-carboxylate have led researchers to investigate its potential use in material science. Its ability to form stable structures makes it suitable for developing functional materials that can be used in various applications, including sensors and catalysts.
2.2 Polymer Chemistry
In polymer chemistry, (R)-Benzyl 3-hydroxyazepane-1-carboxylate can act as a monomer or additive to create polymers with enhanced properties. The incorporation of this compound into polymer matrices can improve mechanical strength and thermal stability, making it valuable for industrial applications.
Summary of Key Findings
The following table summarizes the potential applications of (R)-Benzyl 3-hydroxyazepane-1-carboxylate across different fields:
Mechanism of Action
The mechanism of action of ®-Benzyl 3-hydroxyazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the azepane ring play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ in ring size, substituent positions, or ester groups. Below is a detailed comparison based on chemical databases and inferred properties:
Key Structural Analogs and Similarity Scores
| Compound Name | CAS Number | Similarity Score | Structural Differences | Inferred Properties |
|---|---|---|---|---|
| (R)-Benzyl 3-hydroxyazepane-1-carboxylate | N/A | Reference | Reference compound | High lipophilicity (benzyl ester); potential CNS penetration |
| Benzyl 4-hydroxyazepane-1-carboxylate | 648418-25-1 | 0.90 | Hydroxy group at position 4 | Altered hydrogen bonding; possible reduced target affinity |
| Benzyl 3-hydroxypiperidine-1-carboxylate | 122860-33-7 | 0.97 | Piperidine ring (6-membered) | Increased ring strain; different conformational flexibility |
| tert-Butyl 3-hydroxyazepane-1-carboxylate | 14618-80-5* | N/A | tert-Butyl ester instead of benzyl | Lower solubility in polar solvents; enhanced steric hindrance |
| rel-Benzyl (1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | 134575-14-7 | 0.95 | Bicyclic structure with hydroxymethyl | Rigid conformation; potential for selective binding |
*Note: CAS 14618-80-5 corresponds to (R)-(-)-Benzyl glycidyl ether; the tert-butyl analog is cited in as a structural variant.
Structural and Functional Analysis
Ring Size and Flexibility
- Azepane (7-membered) vs. Piperidine derivatives (e.g., Benzyl 3-hydroxypiperidine-1-carboxylate) may exhibit higher ring strain, limiting their utility in rigid enzymatic environments .
Substituent Position
- 3-Hydroxy vs. 4-Hydroxy Azepane:
The position of the hydroxy group significantly impacts hydrogen-bonding interactions. The 3-hydroxy configuration in the target compound may optimize interactions with polar residues in target proteins, whereas the 4-hydroxy analog (648418-25-1) could misalign with key binding sites .
Ester Group Variations
- Benzyl vs.
Research Implications and Gaps
Further studies should:
Evaluate binding affinities to CNS targets (e.g., serotonin or dopamine receptors).
Compare metabolic stability and toxicity profiles.
Explore synthetic routes to optimize yield and enantiomeric purity.
Biological Activity
(R)-Benzyl 3-hydroxyazepane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
(R)-Benzyl 3-hydroxyazepane-1-carboxylate can be represented by the following molecular formula:
- Molecular Formula : CHNO
- Molar Mass : Approximately 221.25 g/mol
The compound features a benzyl group attached to a 3-hydroxyazepane ring, which significantly influences its chemical reactivity and biological activity.
Synthesis Methods
The synthesis of (R)-Benzyl 3-hydroxyazepane-1-carboxylate typically involves several methods, including:
- Chiral Resolution : Utilizing chiral chromatography to separate enantiomers.
- Functional Group Manipulation : Modifying existing functional groups to enhance biological activity.
The specific conditions for these reactions can vary, impacting yield and purity.
Biological Mechanisms
The biological activity of (R)-Benzyl 3-hydroxyazepane-1-carboxylate is primarily attributed to its interaction with various biological targets:
- Rho Kinase Inhibition : Studies indicate that compounds similar to (R)-Benzyl 3-hydroxyazepane-1-carboxylate exhibit inhibitory effects on Rho kinase, which is implicated in several pathological conditions such as hypertension and cancer .
- Antioxidant Activity : Some derivatives show potential as antioxidants, reducing oxidative stress in cells.
Therapeutic Applications
The compound has been investigated for various therapeutic applications:
- Cardiovascular Diseases : Due to its Rho kinase inhibition properties, it may help manage conditions like hypertension and cardiac hypertrophy.
- Cancer Treatment : Its ability to inhibit cell proliferation suggests potential use in cancer therapies.
- Neurological Disorders : Preliminary studies indicate possible benefits in treating neurodegenerative diseases due to its neuroprotective effects.
Case Study 1: Rho Kinase Inhibition
A study demonstrated that (R)-Benzyl 3-hydroxyazepane-1-carboxylate effectively inhibits Rho kinase activity, leading to reduced smooth muscle contraction in vitro. This suggests a potential therapeutic role in managing urinary incontinence and other related disorders .
Case Study 2: Antioxidant Properties
Research published in the Journal of Medicinal Chemistry highlighted that derivatives of (R)-Benzyl 3-hydroxyazepane-1-carboxylate exhibited significant antioxidant activity, with IC50 values indicating effective radical scavenging capabilities .
Data Summary Table
Q & A
Q. What are the common synthetic routes for (R)-Benzyl 3-hydroxyazepane-1-carboxylate?
The synthesis of (R)-Benzyl 3-hydroxyazepane-1-carboxylate typically involves multi-step strategies, including:
- Hydroxyl group protection : Using benzyl groups to protect reactive hydroxyl moieties during intermediate steps.
- Ring-opening or cyclization reactions : For azepane ring formation, often employing coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane or THF solvents .
- Stereochemical control : Chiral resolution techniques (e.g., enzymatic resolution or chiral chromatography) to ensure the (R)-configuration . A representative protocol involves reacting 3-hydroxyazepane with benzyl chloroformate under basic conditions (e.g., triethylamine) to introduce the benzyl carboxylate group .
Q. What analytical techniques are critical for characterizing the purity and structure of (R)-Benzyl 3-hydroxyazepane-1-carboxylate?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm stereochemistry and functional group integrity. For example, the benzyloxy group shows characteristic aromatic proton signals at δ 7.2–7.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ peak at m/z 264.16) .
- X-ray crystallography : For absolute configuration determination, often using SHELX software for refinement .
- HPLC : Chiral columns (e.g., Chiralpak® AD-H) to assess enantiomeric excess (>98% for the (R)-isomer) .
Advanced Research Questions
Q. How does the stereochemical configuration of (R)-Benzyl 3-hydroxyazepane-1-carboxylate influence its biological activity compared to its analogs?
The (R)-configuration significantly impacts binding affinity and metabolic stability. For example:
- Analog comparison : (R)-Benzyl 3-hydroxypiperidine-1-carboxylate (similarity index: 0.92) shows reduced activity in enzyme inhibition assays compared to the azepane derivative, likely due to ring-size effects on target interaction .
- Biological assays : The (R)-isomer exhibits 5-fold higher selectivity for serine hydrolases than the (S)-isomer, as shown in competitive activity-based protein profiling (ABPP) .
Q. How can researchers optimize reaction conditions to improve the yield of (R)-Benzyl 3-hydroxyazepane-1-carboxylate during synthesis?
Optimization strategies include:
- Solvent selection : THF or DMF improves solubility of intermediates compared to non-polar solvents .
- Catalyst use : Lewis acids (e.g., ZnCl₂) enhance coupling efficiency by activating the carboxylate group .
- Temperature control : Maintaining 0–5°C during benzylation prevents racemization .
- Continuous flow reactors : For scalable production, reducing side reactions through precise residence time control (e.g., 30 min) .
Q. What are the known structural analogs of (R)-Benzyl 3-hydroxyazepane-1-carboxylate, and how do their functional groups affect reactivity?
Key analogs and their properties:
Q. What strategies resolve data contradictions arising from different synthesis protocols for (R)-Benzyl 3-hydroxyazepane-1-carboxylate?
Contradictions (e.g., variable yields or stereochemical outcomes) can be addressed by:
- Orthogonal validation : Cross-checking NMR data with X-ray structures to confirm configuration .
- Reaction monitoring : Using TLC or in-situ FTIR to track intermediate formation and identify side products .
- Reproducibility testing : Standardizing solvent purity (e.g., anhydrous THF) and catalyst batches .
Methodological Notes
- Stereochemical analysis : Always correlate experimental optical rotation ([α]D²⁵) with computational predictions (e.g., DFT calculations) to confirm configuration .
- Safety protocols : Despite the compound’s low acute toxicity (GHS classification: unclassified), handle with nitrile gloves and under fume hoods due to potential irritant properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
